molecular formula C13H14N4O B1415464 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197053-93-1

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415464
CAS No.: 2197053-93-1
M. Wt: 242.28 g/mol
InChI Key: RLDUEJZIZGOMCR-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution Reactions: The introduction of the amino group and the cyano group can be achieved through nucleophilic substitution reactions. For instance, the amino group can be introduced by reacting the pyrazole intermediate with an appropriate amine.

    Functional Group Introduction: The methoxy and methyl groups on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The pyrazole ring is a common motif in bioactive molecules.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other materials due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the methyl group on the phenyl ring.

    5-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Lacks the methoxy group on the phenyl ring.

    5-Amino-1-(2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile: The methoxy group is absent, and the methyl group is in a different position.

Uniqueness

The presence of both the methoxy and methyl groups on the phenyl ring in 5-Amino-1-(4-methoxy-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

5-amino-1-(4-methoxy-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-8-6-10(18-3)4-5-12(8)17-13(15)11(7-14)9(2)16-17/h4-6H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDUEJZIZGOMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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